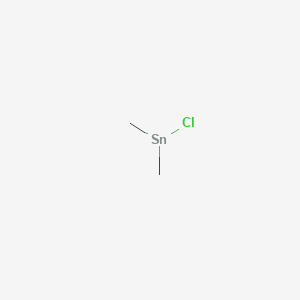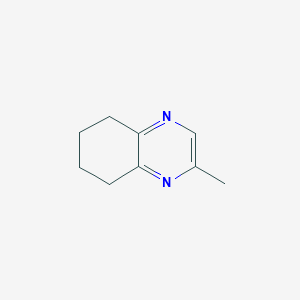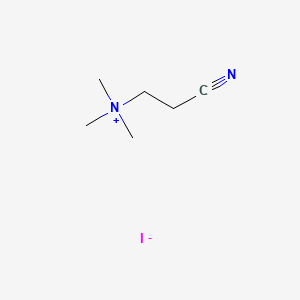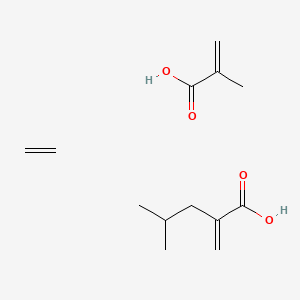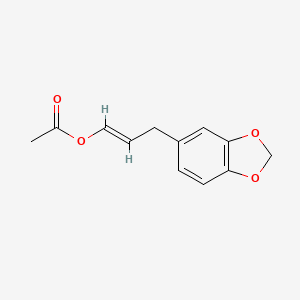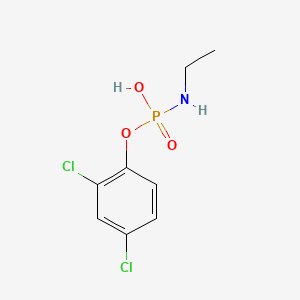
(2,4-dichlorophenoxy)-N-ethylphosphonamidic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-Dichlorophenoxy)-N-ethylphosphonamidic acid is an organic compound known for its herbicidal properties. It is a derivative of 2,4-dichlorophenoxyacetic acid, a widely used herbicide. This compound is primarily utilized in agricultural settings to control broadleaf weeds, ensuring the healthy growth of crops like cereals and grasses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-dichlorophenoxy)-N-ethylphosphonamidic acid typically involves the reaction of 2,4-dichlorophenol with ethylphosphonamidic acid under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. The process involves continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and by-products.
化学反応の分析
Types of Reactions
(2,4-Dichlorophenoxy)-N-ethylphosphonamidic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) are commonly employed.
Major Products Formed
Oxidation: The major products include oxides and chlorinated derivatives.
Reduction: The major products are reduced forms of the original compound.
Substitution: The major products are substituted derivatives with different functional groups replacing the chlorine atoms.
科学的研究の応用
(2,4-Dichlorophenoxy)-N-ethylphosphonamidic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of herbicidal activity and environmental impact.
Biology: The compound is studied for its effects on plant growth and development, particularly in weed control.
Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals with herbicidal properties.
Industry: The compound is used in the formulation of herbicides and pesticides for agricultural use.
作用機序
The mechanism of action of (2,4-dichlorophenoxy)-N-ethylphosphonamidic acid involves its absorption by plant leaves and subsequent translocation to the meristematic tissues. The compound acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). This leads to uncontrolled cell division and growth, ultimately causing the death of susceptible plants. The molecular targets include auxin receptors and signaling pathways involved in cell growth and differentiation.
類似化合物との比較
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar properties but different chemical structure.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with a similar mode of action but with an additional chlorine atom.
Methylchlorophenoxyacetic acid (MCPA): A related compound with similar herbicidal activity.
Uniqueness
(2,4-Dichlorophenoxy)-N-ethylphosphonamidic acid is unique due to its specific chemical structure, which imparts distinct physicochemical properties and herbicidal activity. Its ability to act as a synthetic auxin makes it particularly effective in controlling broadleaf weeds while having minimal impact on grasses and cereals.
特性
CAS番号 |
36031-66-0 |
|---|---|
分子式 |
C8H10Cl2NO3P |
分子量 |
270.05 g/mol |
IUPAC名 |
(2,4-dichlorophenoxy)-N-ethylphosphonamidic acid |
InChI |
InChI=1S/C8H10Cl2NO3P/c1-2-11-15(12,13)14-8-4-3-6(9)5-7(8)10/h3-5H,2H2,1H3,(H2,11,12,13) |
InChIキー |
GBLGCYMBEGBLRD-UHFFFAOYSA-N |
正規SMILES |
CCNP(=O)(O)OC1=C(C=C(C=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4-Diamino-5-[2-naphthylsulfonyl]quinazoline](/img/structure/B14667589.png)


![3-[Diethyl(pentyl)silyl]propan-1-amine](/img/structure/B14667605.png)
![Bromo[(trimethylsilyl)methyl]mercury](/img/structure/B14667606.png)

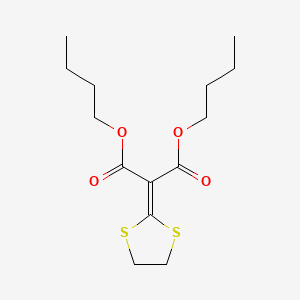
![4-[Di(prop-2-en-1-yl)phosphoryl]morpholine](/img/structure/B14667618.png)
